molecular formula C12H10FNO B6366165 4-(4-FLUORO-3-METHYLPHENYL)-2-HYDROXYPYRIDINE CAS No. 1261907-34-9

4-(4-FLUORO-3-METHYLPHENYL)-2-HYDROXYPYRIDINE

Cat. No.: B6366165
CAS No.: 1261907-34-9
M. Wt: 203.21 g/mol
InChI Key: QDAPFVLWWHHWLS-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a fluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine typically involves the reaction of 4-fluoro-3-methylphenylboronic acid with 2-hydroxypyridine under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like K2CO3, in a solvent like toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-(4-fluoro-3-methylphenyl)-2-pyridone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of 4-(4-methoxy-3-methylphenyl)-2-hydroxypyridine.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluoromethylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenyl isocyanate
  • 3-Fluoro-4-methylphenyl isocyanate

Uniqueness

4-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a hydroxyl group and a fluoromethylphenyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-6-9(2-3-11(8)13)10-4-5-14-12(15)7-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAPFVLWWHHWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682647
Record name 4-(4-Fluoro-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-34-9
Record name 4-(4-Fluoro-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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